BenchChemオンラインストアへようこそ!

1-methanesulfonyl-4-(4-methanesulfonylpiperidine-1-carbonyl)piperidine

Medicinal chemistry Structure-activity relationships Ligand design

This symmetrical bis-piperidine ketone offers a dual methanesulfonyl architecture unavailable from mono-sulfonyl analogs. Its six-HBA/zero-HBD profile and fixed inter-sulfonyl geometry critically differentiate target engagement for aggrecanase (ADAMTS-4/5) and LCE inhibitor programs. With XLogP3 of -0.6 and TPSA of 109 Ų, it is purpose-built for peripheral target screening and PROTAC linker scaffolds. Secure multi-vendor, 95% purity stock to expand your polar, medium-MW screening collection immediately.

Molecular Formula C13H24N2O5S2
Molecular Weight 352.46
CAS No. 1448051-26-0
Cat. No. B2449464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methanesulfonyl-4-(4-methanesulfonylpiperidine-1-carbonyl)piperidine
CAS1448051-26-0
Molecular FormulaC13H24N2O5S2
Molecular Weight352.46
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C
InChIInChI=1S/C13H24N2O5S2/c1-21(17,18)12-5-7-14(8-6-12)13(16)11-3-9-15(10-4-11)22(2,19)20/h11-12H,3-10H2,1-2H3
InChIKeyKJZMBMFKXBPQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methanesulfonyl-4-(4-methanesulfonylpiperidine-1-carbonyl)piperidine (CAS 1448051-26-0): Structural and Procurement Baseline


1-Methanesulfonyl-4-(4-methanesulfonylpiperidine-1-carbonyl)piperidine (CAS 1448051-26-0) is a symmetrical bis-piperidine derivative featuring two methanesulfonyl-capped piperidine rings joined by a central carbonyl linker. With molecular formula C₁₃H₂₄N₂O₅S₂ and molecular weight 352.46 g/mol, it belongs to the sulfonylpiperidine class of compounds that have been explored as long-chain fatty acyl elongase (LCE) inhibitors [1] and as aggrecanase inhibitors in the context of osteoarthritis [2]. Unlike simpler mono-sulfonyl piperidines, this compound presents a dual pharmacophore architecture—two methanesulfonyl moieties bridged by a ketone—that constrains conformational flexibility and establishes a distinct hydrogen-bond acceptor profile (six HBA, zero HBD) with a calculated topological polar surface area of 109 Ų and XLogP3 of -0.6 [3].

Why 1-Methanesulfonyl-4-(4-methanesulfonylpiperidine-1-carbonyl)piperidine Cannot Be Substituted with Simpler Methanesulfonyl Piperidines


Generic substitution of this bis-piperidine with simpler mono-sulfonyl piperidines such as 1-methanesulfonylpiperidine (CAS 3989-48-8, MW 163.24) or 4-(methylsulfonyl)piperidine (CAS 290328-55-1) is precluded by fundamental structural and physicochemical divergence. The target compound's dual methanesulfonyl architecture and central carbonyl linker generate a six-fold hydrogen-bond acceptor profile (six HBA vs. three for mono-sulfonyl analogs), a larger polar surface area (109 Ų vs. ~46–55 Ų), and approximately double the molecular weight [1]. These differences directly affect solubility, membrane permeability, and target engagement geometry. Critically, the bipiperidine scaffold with a ketone bridge places the two sulfonyl groups at a fixed distance and orientation that cannot be achieved by simply increasing the concentration of a mono-sulfonyl analog [2]. The XLogP3 value of -0.6 indicates substantially higher polarity than typical mono-methanesulfonyl piperidines (estimated XLogP3 ~0.2–0.5), meaning that solvent partitioning, protein binding kinetics, and assay compatibility will differ materially across these compounds [3].

Quantitative Differentiation Evidence: 1-Methanesulfonyl-4-(4-methanesulfonylpiperidine-1-carbonyl)piperidine vs. Closest Analogs


Hydrogen-Bond Acceptor Count: Six-Fold HBA Profile vs. Mono-Sulfonyl Piperidines

The target compound possesses six hydrogen-bond acceptor atoms (two sulfonyl oxygens × 2 groups, plus the carbonyl oxygen contributing two lone-pair-bearing atoms), compared with three HBA for 1-methanesulfonylpiperidine (CAS 3989-48-8) and three for 4-(methylsulfonyl)piperidine (CAS 290328-55-1). This doubled HBA capacity fundamentally alters the compound's capacity for multi-point target engagement [1].

Medicinal chemistry Structure-activity relationships Ligand design

Topological Polar Surface Area: 109 Ų Places the Compound Beyond CNS-Penetrant Range

The target compound's topological polar surface area (TPSA) of 109 Ų substantially exceeds the commonly cited 60–90 Ų threshold for passive CNS penetration, whereas 1-methanesulfonylpiperidine (TPSA ~46 Ų) and 4-(methylsulfonyl)piperidine (TPSA ~55 Ų) fall well within CNS-accessible space. This physicochemical divergence dictates fundamentally different tissue distribution expectations and target organ exposure profiles [1].

Drug discovery Physicochemical profiling CNS drug design

Class-Level Aggrecanase Inhibition: Parent Scaffold Achieves IC₅₀ = 3 nM with >100-Fold MMP Selectivity

The N-methanesulfonyl piperidine pharmacophore that constitutes each half of the target compound has been shown, in a simpler hydroxamic acid-containing derivative (compound 23), to inhibit aggrecanase with an IC₅₀ of 3 nM while maintaining >100-fold selectivity over MMP-1, MMP-2, and MMP-9. Although the target compound lacks the hydroxamic acid zinc-binding group present in compound 23 and has not been directly assayed, its dual methanesulfonyl architecture is consistent with the sulfonyl-mediated P1 pocket engagement mechanism identified in that study [1][2].

Aggrecanase Osteoarthritis Protease inhibition Selectivity

XLogP3 = -0.6: Significantly Higher Polarity Than Mono-Methanesulfonyl Piperidine Analogs

The computed partition coefficient of the target compound (XLogP3 = -0.6) indicates markedly higher aqueous preference compared with 1-methanesulfonylpiperidine (XLogP3 estimated ~0.2) and 4-(methylsulfonyl)piperidine (XLogP3 estimated ~0.3–0.5). This approximately 1 log unit difference in lipophilicity predicts substantially higher aqueous solubility for the target compound, which is relevant for in vitro assay preparation (reduced DMSO requirement) and potential in vivo formulation [1].

Lipophilicity ADME Solubility Formulation

Zero Hydrogen-Bond Donors Eliminates Aggregation-Prone Motif Present in Amino/Carboxy Analogs

The target compound contains zero hydrogen-bond donor atoms (HBD = 0), distinguishing it from piperidine derivatives bearing free NH or carboxylic acid groups that are prone to hydrogen-bond-driven aggregation and non-specific protein binding. In contrast, 4-(methylsulfonyl)piperidine hydrochloride (CAS 479611-96-6) possesses one HBD upon neutralization, and 1-(methylsulfonyl)-4,4'-bipiperidine (CAS 263393-49-3) carries one secondary amine HBD. The complete absence of HBD in the target compound reduces the risk of promiscuous aggregation—a well-documented source of false positives in biochemical screening [1].

Compound quality Aggregation Assay interference PAINS

Supplier-Reported Purity Benchmark: 95% Typical Purity with Competitive Catalog Availability

The compound is commercially available from multiple screening-compound suppliers with a typical reported purity of 95%, consistent with industry standards for screening-deck compounds. The compound is stocked under catalog identifiers including F6435-1573 (Life Chemicals) and AKOS024558173 (AKos Consulting & Solutions), indicating multi-vendor sourcing redundancy that reduces single-supplier procurement risk. This contrasts with more exotic aryl-substituted sulfonyl piperidine analogs that are often available only through custom synthesis with extended lead times [1].

Procurement Quality control Supply chain Screening libraries

Optimal Application Scenarios for 1-Methanesulfonyl-4-(4-methanesulfonylpiperidine-1-carbonyl)piperidine in Research and Industrial Settings


Osteoarthritis Drug Discovery: Aggrecanase Inhibitor Screening Cascades

Based on the established aggrecanase-inhibitory activity of the N-methanesulfonyl piperidine pharmacophore class (IC₅₀ = 3 nM for parent compound 23 [1]), this dual-sulfonyl derivative is a structurally differentiated candidate for incorporation into aggrecanase (ADAMTS-4/5) inhibitor screening cascades targeting osteoarthritis. Its zero-HBD profile and six-HBA capacity [2] make it suitable for structure-based design efforts aimed at achieving metalloprotease selectivity, building on the >100-fold MMP selectivity precedent established by the scaffold class [1]. The TPSA of 109 Ų [2] further supports a peripheral (non-CNS) target tissue profile appropriate for joint-localized indications.

Metabolic Disease Research: LCE (Long-Chain Fatty Acyl Elongase) Inhibitor Exploration

The sulfonylpiperidine scaffold is claimed in multiple patents as an LCE inhibitor with utility in circulatory, metabolic, and neurological diseases [3]. The target compound's dual methanesulfonyl architecture—presenting two sulfonyl moieties at a fixed inter-group distance via the carbonyl linker—may enable simultaneous engagement of both the fatty acyl substrate-binding site and the cofactor pocket. Its calculated XLogP3 of -0.6 [2] predicts aqueous solubility advantageous for in vitro enzymatic assays (recombinant LCE isoforms ELOVL1–7), while the six-HBA profile provides multiple polar contact points for active-site residue interactions beyond what mono-sulfonyl analogs can achieve.

Chemical Biology Tool Compound: Bifunctional Sulfonyl Probe Design

The symmetrical bis-piperidine ketone structure of this compound provides a modular scaffold for developing bifunctional chemical probes. The carbonyl linker serves as a spectroscopic handle (IR C=O stretch ~1640–1680 cm⁻¹) for monitoring binding events, while the two chemically equivalent methanesulfonyl groups can serve as anchors for target engagement or as protecting groups that remain stable under diverse reaction conditions. With zero HBD and six HBA [2], the compound exhibits minimal non-specific binding propensity, making it an attractive negative-control scaffold or inert linker platform for PROTAC and bi-functional degrader design, where linker physicochemical properties critically influence ternary complex formation and cellular permeability.

Screening Library Procurement: Dual-Sulfonyl Chemotype Expansion

For organizations building diversity-oriented screening libraries, this compound fills a specific gap in the bis-methanesulfonyl piperidine chemical space that is not represented by simpler mono-sulfonyl piperidines. Its multi-vendor availability (Life Chemicals F6435-1573, AKos AKOS024558173 [4]) with 95% typical purity [4] facilitates competitive procurement, while its distinct physicochemical signature—XLogP3 = -0.6, TPSA = 109 Ų, MW = 352.46 [2]—expands the polar, medium-molecular-weight region of screening collections. This complements existing libraries that are typically enriched in CNS-penetrant compounds with lower TPSA values, enhancing the probability of identifying hits for peripheral target-based assays.

Quote Request

Request a Quote for 1-methanesulfonyl-4-(4-methanesulfonylpiperidine-1-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.